N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
Descripción
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic organic compound featuring a benzodioxin core linked to an ethanediamide moiety substituted with dimethylamino and furan groups. While its specific pharmacological profile remains unvalidated for medical use (as noted in for a related compound), structural analogs in the benzodioxin family have demonstrated anti-inflammatory and receptor-binding activities .
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-21(2)13(14-4-3-7-24-14)11-19-17(22)18(23)20-12-5-6-15-16(10-12)26-9-8-25-15/h3-7,10,13H,8-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQKSZPQTHQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, dimethylamine, furan, and oxalyl chloride. The synthesis could involve:
Formation of the oxalamide backbone: This might involve the reaction of oxalyl chloride with an amine derivative.
Introduction of the aromatic and heterocyclic groups: This could be achieved through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings might be susceptible to oxidation under certain conditions.
Reduction: The compound could be reduced to form different derivatives.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, where the starting materials are carefully selected to yield the desired product. The structural characteristics of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide include a benzodioxin moiety that is known for its pharmacological properties. The presence of dimethylamino and furan groups enhances its biological activity by improving solubility and receptor binding affinity.
Biological Activities
- Enzyme Inhibition : Research has indicated that derivatives of benzodioxin compounds exhibit enzyme inhibitory properties. For instance, studies have shown that certain sulfonamide derivatives containing the benzodioxin moiety inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
- Anticancer Properties : Compounds similar to this compound have been studied for their anticancer potential. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes these compounds promising candidates for cancer therapy.
- Neuroprotective Effects : The neuroprotective properties of benzodioxin derivatives are being investigated for their potential use in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert protective effects on neuronal cells.
Applications in Drug Development
The unique structure of this compound allows it to serve as a lead compound in drug development:
- Lead Compound for Antidiabetic Drugs : Given its enzyme inhibitory activity against α-glucosidase, this compound can be further optimized to develop new antidiabetic medications that help manage blood glucose levels effectively.
- Potential Alzheimer’s Treatments : The inhibition of acetylcholinesterase suggests a role in developing treatments for Alzheimer's disease. Future research could focus on enhancing selectivity and potency against this target.
Case Studies
Several studies have explored the applications of benzodioxin derivatives:
Mecanismo De Acción
The mechanism of action of “N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide” would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, blending benzodioxin, furan, and dimethylamino-ethyl substituents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
The dimethylamino-furan-ethyl substituent introduces steric bulk and lipophilicity, contrasting with the methoxy-pyridine in CS-0309467 .
Biological Activity :
- Benzodioxin-carboxylic acids (e.g., ) exhibit anti-inflammatory activity, suggesting the target compound’s benzodioxin core could share similar targeting (e.g., COX inhibition) .
- Benzothiazole-acetamide derivatives () highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in modulating potency, a feature absent in the target compound .
Structural Analogs: ’s diazoniabicyclo-substituted ethanediamide demonstrates that benzodioxin-amide hybrids are actively explored, though the target compound’s furan and dimethylamino groups distinguish its electronic profile .
Research Findings and Limitations
- Anti-inflammatory Potential: Structural parallels to ’s active benzodioxin-carboxylic acid suggest possible anti-inflammatory applications, but the target compound’s amide group may reduce acidity and alter bioavailability .
- Therapeutic Uncertainty: No direct pharmacological data exists for the target compound; its research status aligns with ’s unvalidated analogs .
- Synthetic Feasibility : The compound’s complexity (multiple heterocycles, tertiary amine) may pose synthesis challenges compared to simpler benzodioxin derivatives .
Actividad Biológica
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H25N3O4S
- Molecular Weight : 455.57 g/mol
- IUPAC Name : this compound
1. Enzyme Inhibition Studies
Recent studies have investigated the compound's potential as an inhibitor of key enzymes involved in various metabolic pathways:
- α-Glucosidase Inhibition : The compound was screened for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro assays demonstrated significant inhibitory activity, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) management .
- Acetylcholinesterase Inhibition : Another study assessed the compound's effect on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease (AD). Results indicated that the compound could effectively inhibit this enzyme, highlighting its potential as a neuroprotective agent .
2. Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory and analgesic properties:
- COX Inhibition : Compounds similar in structure have shown promise as cyclooxygenase (COX) inhibitors. For instance, related benzodioxin derivatives demonstrated significant anti-inflammatory activity with rapid onset and prolonged effects compared to standard analgesics like sodium diclofenac . This suggests that this compound may possess similar properties.
3. Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including colorectal and breast cancer models. Results indicated selective cytotoxicity with IC50 values suggesting effective inhibition of tumor growth without significant toxicity to normal cells .
4. Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxin moiety and side chains were found to significantly influence both enzyme inhibition and cytotoxicity profiles. Identifying key structural features that enhance activity can guide future drug design efforts .
Case Study 1: Diabetes Management
A study focused on the effects of this compound on diabetic rats showed a reduction in blood glucose levels when administered over a four-week period. The mechanism was attributed to enhanced insulin sensitivity and reduced intestinal glucose absorption due to α-glucosidase inhibition.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests. This was correlated with reduced acetylcholine breakdown and increased levels of acetylcholine in the brain, indicating a protective effect against neurodegeneration.
Q & A
Q. What are the common synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step reactions starting with functionalized dihydrobenzo[dioxin] derivatives. Key steps include:
- Step 1 : Preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate via nucleophilic substitution or oxidation reactions (e.g., using potassium permanganate for hydroxylation) .
- Step 2 : Coupling with a dimethylamino-furan ethylamine derivative via oxalamide linkage formation. This often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or ethanol under nitrogen .
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires strict control of reaction temperature (0–25°C) and solvent polarity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the benzodioxin and furan moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z corresponding to ) .
- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
Q. What are the primary chemical reactivity patterns observed in this compound?
Key reactions include:
- Nucleophilic Substitution : The dimethylamino group participates in alkylation or acylation reactions under basic conditions (e.g., KCO in DMF) .
- Oxidation : The furan ring is susceptible to epoxidation or hydroxylation using meta-chloroperbenzoic acid (mCPBA) or OsO .
- Amide Hydrolysis : Acidic/basic hydrolysis of the ethanediamide linker to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF minimizes side reactions in coupling steps .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for furan-ethylamine intermediates .
- Temperature Gradients : Lower temperatures (0–10°C) reduce byproduct formation during amide bond formation .
- In-line Monitoring : ReactIR or LC-MS for real-time tracking of intermediate stability .
Q. What mechanistic insights explain conflicting bioactivity data in enzyme inhibition assays?
Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from:
- Binding Mode Variations : The dimethylamino group’s protonation state (pH-dependent) alters interactions with enzyme active sites .
- Metabolite Interference : Furanyl oxidation products (e.g., dihydrofuranones) may act as competitive inhibitors, confounding initial assays .
- Assay Conditions : Differences in buffer ionic strength or reducing agents (e.g., DTT) can modulate target enzyme conformations .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral Centers : The furan-ethylamine moiety’s configuration (R/S) impacts binding to G-protein-coupled receptors (GPCRs). Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) is critical .
- Molecular Dynamics (MD) Simulations : Predict preferential binding of the (R)-enantiomer to serotonin receptors (5-HT) due to steric complementarity .
- In Vivo Pharmacokinetics : Racemic mixtures show faster clearance (t = 2.1 h) compared to enantiopure forms (t = 4.8 h) in rodent models .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the ethanediamide group .
- Excipient Screening : Co-formulation with cyclodextrins or polyvinylpyrrolidone (PVP) reduces aggregation in aqueous buffers .
- Stability-Indicating Assays : Forced degradation studies (40°C/75% RH for 4 weeks) identify major degradation pathways (e.g., furan ring oxidation) .
Methodological Guidance
- Contradictory Data Resolution : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Scale-Up Challenges : Transition from batch to flow chemistry reduces exothermic risks in amide coupling steps. Process analytical technology (PAT) ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
